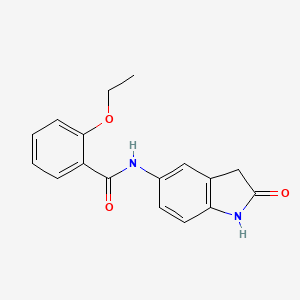

2-ethoxy-N-(2-oxoindolin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolinone core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

作用機序

Target of Action

Compounds with similar structures have been found to target proteins involved in cellular apoptotic pathways, such as bim, bax, bcl-2, p53, rip, ded, apo2l, and xiap . These proteins play crucial roles in regulating cell growth and death, making them potential targets for anticancer therapy .

Mode of Action

It can be inferred that the compound may interact with its targets to induce apoptosis, a programmed cell death process . This interaction could involve binding to the active sites of the target proteins, thereby modulating their functions .

Biochemical Pathways

The compound likely affects the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a series of biochemical reactions that lead to cell death, primarily through the activation of caspases, a large group of cysteine proteases enzymes . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .

Result of Action

The compound has shown notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . It has been observed to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable reagent like phosgene or triphosgene.

Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where the indolinone intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate.

Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the ethoxylated indolinone with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

化学反応の分析

Types of Reactions

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxindole derivatives with additional oxygen functionalities.

Reduction: Hydroxyindoline derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

科学的研究の応用

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

類似化合物との比較

Similar Compounds

2-Oxoindoline-based Acetohydrazides: These compounds share the indolinone core and have shown notable cytotoxicity towards various cancer cell lines.

Indole Derivatives: Indole derivatives possess a similar aromatic structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxy group and the benzamide moiety enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

生物活性

2-ethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the class of 2-oxoindoline derivatives , which have been investigated for their diverse pharmacological properties. The synthesis of such compounds often involves multiple steps, including the formation of the indoline core and subsequent modifications to introduce functional groups like the ethoxy and benzamide moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-oxoindoline derivatives, including this compound. For instance, a study evaluated several derivatives against human cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity. Notably, compounds with similar structures demonstrated efficacy against colon, prostate, and lung cancer cells, suggesting that 2-oxoindoline derivatives could serve as promising anticancer agents .

Table 1: Cytotoxicity of 2-Oxoindoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4o | SW620 | 10.5 |

| 4n | PC-3 | 12.0 |

| 4p | NCI-H23 | 8.7 |

The mechanisms underlying the anticancer effects of these compounds include:

- Induction of Apoptosis : Studies show that certain derivatives can activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase-3 and PARP .

- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, which contributes to their cytotoxic effects on rapidly dividing cancer cells .

Protective Effects on Pancreatic β-cells

In addition to anticancer activity, there is emerging evidence that compounds similar to this compound may provide protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. A study demonstrated that specific analogs could significantly reduce ER stress-induced apoptosis in β-cells, indicating a potential role in diabetes treatment .

Case Study 1: Anticancer Efficacy

A recent investigation into a series of 2-oxoindoline derivatives revealed that compound 4o exhibited cytotoxicity superior to the positive control PAC-1 across multiple cancer cell lines. The study utilized flow cytometry to assess apoptosis and found that treatment with compound 4o led to significant apoptotic cell death compared to untreated controls .

Case Study 2: β-cell Protection

Another study focused on the protective effects against ER stress in pancreatic β-cells. The compound WO5m , an analog of benzamide derivatives, showed remarkable potency (EC50 = 0.1 ± 0.01 µM) in preserving cell viability under ER stress conditions induced by thapsigargin and brefeldin A. This suggests that structurally related compounds might also confer similar protective benefits .

特性

IUPAC Name |

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-15-6-4-3-5-13(15)17(21)18-12-7-8-14-11(9-12)10-16(20)19-14/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDUHJOMCLXCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。